molecular formula C33H38F3N7O11 B049215 Ac-LEHD-AFC

Ac-LEHD-AFC

Cat. No. B049215
M. Wt: 765.7 g/mol
InChI Key: HULKIXRFKRCRHD-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of Ac-LEHD-AFC involves its cleavage by caspase enzymes. Upon cleavage, the compound releases 7-amino-4-trifluoromethylcoumarin, which emits fluorescence. This fluorescence can be measured to quantify caspase activity . The molecular targets of this compound are caspase-4, caspase-5, and caspase-9, which play crucial roles in the apoptotic pathway .

Biochemical Analysis

Biochemical Properties

Ac-LEHD-AFC plays a significant role in biochemical reactions, particularly those involving caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. This compound is cleaved by caspase-9, among others, to release a fluorescent compound .

Cellular Effects

The cleavage of this compound by caspases like caspase-9 has significant effects on cells. The released fluorescence allows researchers to monitor the activity of these caspases, which are often involved in cellular processes such as apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase enzymes. When cleaved by caspase-9, it releases a fluorescent compound, AFC . This fluorescence can be detected and measured, providing a quantitative measure of caspase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The fluorescence emitted upon its cleavage provides a real-time measure of caspase activity .

Metabolic Pathways

This compound is involved in the metabolic pathways of apoptosis, where it serves as a substrate for caspases .

Subcellular Localization

The subcellular localization of this compound is not specified in the search results. Given its role as a caspase substrate, it is likely to be found wherever these enzymes are active, which is typically in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-LEHD-AFC involves the coupling of N-acetyl-L-leucyl-L-α-glutamyl-L-histidyl-L-α-asparagine with 7-amino-4-trifluoromethylcoumarin. The reaction typically occurs in the presence of coupling agents and under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity (≥95%) and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Ac-LEHD-AFC primarily undergoes hydrolysis when cleaved by caspase enzymes. This reaction releases 7-amino-4-trifluoromethylcoumarin, which can be detected through fluorescence .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of caspase-4, caspase-5, or caspase-9 enzymes. The reaction conditions include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .

Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-trifluoromethylcoumarin .

Comparison with Similar Compounds

Similar Compounds:

  • Ac-DEVD-AFC
  • Ac-VEID-AFC
  • Ac-IETD-AFC

Uniqueness: Ac-LEHD-AFC is unique due to its specificity for caspase-4, caspase-5, and caspase-9. This specificity makes it a valuable tool for studying the activity of these particular caspases in various biological processes .

properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULKIXRFKRCRHD-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38F3N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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